molecular formula C14H10ClFO2 B1323945 4-Chloro-3-fluoro-4'-methoxybenzophenone CAS No. 760192-86-7

4-Chloro-3-fluoro-4'-methoxybenzophenone

Cat. No. B1323945
CAS RN: 760192-86-7
M. Wt: 264.68 g/mol
InChI Key: OOPDHVNHCPWRCK-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H10ClFO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-4’-methoxybenzophenone consists of a benzophenone core with chloro, fluoro, and methoxy substituents . The exact positions of these substituents can be inferred from the name of the compound: the chloro group is on the 4-position of one phenyl ring, the fluoro group is on the 3-position, and the methoxy group is on the 4’-position of the other phenyl ring.

Scientific Research Applications

Pharmaceuticals: Synthesis of Medicinal Compounds

4-Chloro-3-fluoro-4’-methoxybenzophenone is utilized in the pharmaceutical industry as a precursor for synthesizing various medicinal compounds. Its chemical structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the biological activity and metabolic stability of these compounds .

Material Science: Advanced Polymer Development

In material science, this compound serves as an intermediate in the creation of high-performance polymers. The presence of chloro and fluoro groups can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for demanding applications .

Chemical Synthesis: Building Block for Organic Reactions

This benzophenone derivative is a valuable building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to produce a wide range of organic molecules with potential applications in different industries .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Chloro-3-fluoro-4’-methoxybenzophenone can be used as a standard or reference compound in chromatographic analysis techniques. Its unique chemical signature helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Science: Study of Organic Pollutants

The compound’s stability and distinct chemical properties make it an excellent candidate for studying the behavior of organic pollutants in the environment. It can be used to understand the degradation processes and environmental impact of related chloro- and fluoro-organic compounds .

Agricultural Research: Pesticide and Herbicide Synthesis

In agricultural research, this benzophenone derivative can be employed in the synthesis of pesticides and herbicides. Its chemical structure can be modified to target specific pests or weeds, improving the efficacy and selectivity of agricultural chemicals .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDHVNHCPWRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641492
Record name (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-4'-methoxybenzophenone

CAS RN

760192-86-7
Record name (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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